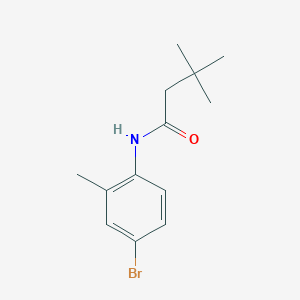![molecular formula C21H20N4O4S B297191 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B297191.png)
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione, also known as Furosemide, is a widely used diuretic drug. It is commonly used to treat edema and hypertension in patients with congestive heart failure, liver cirrhosis, and kidney disease. Furosemide is a sulfonamide derivative and acts by inhibiting the Na+/K+/2Cl- co-transporter in the loop of Henle, leading to increased excretion of sodium, chloride, and water.
作用機序
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione acts by inhibiting the Na+/K+/2Cl- co-transporter in the thick ascending limb of the loop of Henle, leading to increased excretion of sodium, chloride, and water. This results in decreased reabsorption of these ions, leading to diuresis and natriuresis. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione also has vasodilatory effects, which may contribute to its antihypertensive effects.
Biochemical and Physiological Effects:
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can cause electrolyte imbalances, particularly hypokalemia, hyponatremia, and hypocalcemia. It can also cause metabolic alkalosis due to increased excretion of hydrogen ions. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can also cause ototoxicity, particularly in patients with renal impairment. It can also cause hyperuricemia and gout due to increased uric acid excretion.
実験室実験の利点と制限
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is widely used in laboratory experiments to induce diuresis and natriuresis in animal models. It is also used to study the effects of loop diuretics on renal function and electrolyte balance. However, 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has limitations in terms of its specificity and selectivity for the Na+/K+/2Cl- co-transporter, and its potential for off-target effects.
将来の方向性
Future research on 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione could focus on its potential use in treating other diseases such as acute lung injury, pulmonary edema, and acute kidney injury. There is also a need for more specific and selective loop diuretics that target the Na+/K+/2Cl- co-transporter without causing off-target effects. Additionally, further research could focus on the mechanisms underlying the ototoxicity and hyperuricemia associated with 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
合成法
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be synthesized by reacting 4-chloro-5-sulfamoylbenzoic acid with ethyl ester of N-(2-furoyl) piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then reacted with 3-methyl-2-thioxo-4,6-dihydropyrimidine-5-one in the presence of a catalyst such as acetic acid, to yield 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione.
科学的研究の応用
5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has been extensively studied for its therapeutic effects on various diseases such as hypertension, heart failure, and kidney disease. Recent research has also focused on its potential use in treating pulmonary edema and acute lung injury. 5-{[4-(2-furoyl)-1-piperazinyl]methylene}-1-(3-methylphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has also been studied for its potential role in preventing acute kidney injury in patients undergoing cardiac surgery.
特性
分子式 |
C21H20N4O4S |
|---|---|
分子量 |
424.5 g/mol |
IUPAC名 |
(5E)-5-[[4-(furan-2-carbonyl)piperazin-1-yl]methylidene]-1-(3-methylphenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C21H20N4O4S/c1-14-4-2-5-15(12-14)25-19(27)16(18(26)22-21(25)30)13-23-7-9-24(10-8-23)20(28)17-6-3-11-29-17/h2-6,11-13H,7-10H2,1H3,(H,22,26,30)/b16-13+ |
InChIキー |
MRFXQGMQWKPFLZ-DTQAZKPQSA-N |
異性体SMILES |
CC1=CC(=CC=C1)N2C(=O)/C(=C/N3CCN(CC3)C(=O)C4=CC=CO4)/C(=O)NC2=S |
SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
正規SMILES |
CC1=CC(=CC=C1)N2C(=O)C(=CN3CCN(CC3)C(=O)C4=CC=CO4)C(=O)NC2=S |
溶解性 |
2.6 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-[4-(2-Fluorophenyl)piperazin-1-yl]-2-(2,3,5-trimethylphenoxy)ethanone](/img/structure/B297118.png)

![2-{5-[2-bromo-5-ethoxy-4-(2-propynyloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B297121.png)
![6-hydroxy-5-{(6-hydroxy-1,3-dimethyl-4-oxo-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)[4-(trifluoromethyl)phenyl]methyl}-1,3-dimethyl-2-thioxo-2,3-dihydro-4(1H)-pyrimidinone](/img/structure/B297122.png)
![5-(2-methoxynaphthalen-1-yl)-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297125.png)
![2,9-dimethyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297126.png)
![5-[3-[(4-bromophenyl)methoxy]-4-methoxyphenyl]-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297128.png)
![4-bromo-2-(2-methyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenol](/img/structure/B297129.png)
![5-(1,3-benzodioxol-5-yl)-2-methyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297130.png)
![5-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,9-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297131.png)
![2,9-dimethyl-5-(2,4,5-trimethoxyphenyl)-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297132.png)